molecular formula C9H21NOSi B1398881 3-[(tert-Butyldimethylsilanyl)oxy]azetidine CAS No. 875340-81-1

3-[(tert-Butyldimethylsilanyl)oxy]azetidine

Número de catálogo B1398881
Número CAS: 875340-81-1
Peso molecular: 187.35 g/mol
Clave InChI: ULMHPBVREZOAQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“3-[(tert-Butyldimethylsilanyl)oxy]azetidine” is a chemical compound with the molecular formula C9H21NOSi . It belongs to the azetidine family, which are four-membered nitrogen-containing saturated ring structures. It is a derivative of azetidine with a tertiary butyldimethylsilyl (TBDMS) group attached to the nitrogen atom.


Synthesis Analysis

TBDMS-azetidine can be synthesized in several ways, including the reaction of azetidine with TBDMS chloride, or the reaction of 2-oxazoline derivatives with TBDMS triflate.


Molecular Structure Analysis

The molecular weight of “3-[(tert-Butyldimethylsilanyl)oxy]azetidine” is 187.355 Da . The InChI code for this compound is 1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-10-7-8/h8,10H,6-7H2,1-5H3 .


Chemical Reactions Analysis

The TBDMS group in “3-[(tert-Butyldimethylsilanyl)oxy]azetidine” is often used in chemical synthesis to protect reactive functional groups during reactions.


Physical And Chemical Properties Analysis

TBDMS-azetidine is a colorless, oily liquid that is soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ether. Its boiling point is 110-112°C.

Aplicaciones Científicas De Investigación

Synthesis and Application in Medicinal Chemistry

Protected 3-haloazetidines, which include derivatives of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, are widely used as versatile building blocks in medicinal chemistry. An improved, gram-scale synthesis of these compounds has enabled the diversified synthesis of high-value azetidine-3-carboxylic acid derivatives, highlighting the compound's significance in synthesizing various pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

Role in Cycloaddition Reactions

Silylmethyl-substituted aziridine and azetidine, including 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, have been used as masked 1,3- and 1,4-dipoles in formal [3 + 2] and [4 + 2] cycloaddition reactions. These reactions are crucial for the formation of complex molecular structures found in natural products and potential pharmaceutical compounds (Yadav & Sriramurthy, 2005).

Development of Pharmaceutical Intermediates

The compound has been utilized in the synthesis of pharmaceutical intermediates, such as 1-(tert-butyl)-3-amioazetidine, demonstrating its relevance in the development and manufacturing of pharmaceutical agents (Yang, 2010).

Synthesis of Radiopharmaceuticals

3-[(tert-Butyldimethylsilanyl)oxy]azetidine has been used in the synthesis of novel ligands for nicotinic receptors, indicating its importance in the field of radiopharmaceuticals and molecular imaging (Karimi & Långström, 2002).

Exploration in Organic Synthesis

The structural versatility of azetidines, including derivatives of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, has been explored in various organic synthesis processes. For example, the compound has been used in Diels-Alder cycloaddition reactions with electrophilic 2H-azirines, demonstrating its utility in constructing complex molecular architectures (Alves, Fortes, & Costa, 2006).

Safety and Hazards

The safety information for “3-[(tert-Butyldimethylsilanyl)oxy]azetidine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name

azetidin-3-yloxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-10-7-8/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMHPBVREZOAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(tert-Butyldimethylsilanyl)oxy]azetidine

CAS RN

875340-81-1
Record name 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 295 (200 mg, 0.696 mol), DCM (1 mL) and TFA (1 mL) was stirred for 1 h at room temperature, concentrated under reduced pressure; NaOH (1 M, 15 mL) was added to the residue and the suspension was extracted with DCM, the extract was dried (anhydrous Na2SO4) and concentrated, to afford title compound 296 (90.4 mg, 69% yield) as a syrup. MS (m/z): 188.1 (M+1).
Name
295
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

A solution of tert-butylchlorodimethylsilane (12.01 g, 79.69 mmol) in DCM (20 mL) was added dropwise to a stiffed solution of azetidin-3-ol hydrochloride (CAS no. 18621-18-6) (8.73 g, 79.69 mmol) and anhydrous N-ethyl-N-isopropylpropan-2-amine (34.1 mL, 199.22 mmol) in DCM (20 mL) cooled to 10° C., over a period of 2 minutes under nitrogen. The resulting solution was stirred at ambient temperature for 20 hours. The reaction mixture was concentrated, diluted with EtOAc (75 mL), and washed sequentially with saturated NaHCO3 (25 mL), water (20 mL), and saturated brine (20 mL). The organic layer was dried (MgSO4), filtered and evaporated to afford the product (11.1 g, 74%). 1H NMR (400 MHz, CDCl3) δ 0.04 (6H, s), 0.87 (9H, m), 2.80 (1H, s), 3.57-3.61 (2H, m), 3.67-3.71 (2H, m), 4.57-4.64 (1H, m).
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
34.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods III

Procedure details

Into a solution of benzyl 3-[(tert-butyldimethylsilyl)oxy]azetidine-1-carboxylate (4.2 g, 13.06 mmol, 1.00 equiv) in ethanol (15 mL) was added palladium carbon (1.3 g, 0.30 equiv) at 0° C. in water/ice bath. The resulting solution was stirred overnight at room temperature. The solids were filtered off. The resulting mixture was concentrated under vacuum to afford 2.2 g (90%) of 3-[(tert-butyldimethylsilyl)oxy]azetidine (50.4) as a light yellow liquid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Add 20% palladium hydroxide on activated carbon (0.946 g) and ethanol (20 mL) to a Parr pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the mixture at RT for 15 min. Vent the hydrogen from the reaction vessel and purge the reaction vessel with nitrogen. Add 1-benzhydryl-3-(tert-butyl-dimethylsilanyloxy)-azetidine (3.89 g, 0.0110 mol) and ethanol (80 mL) to the pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the reaction at RT for 6 h. Turn off the agitation, vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Sample the reaction mixture for analysis. Once the reaction is shown to be complete, filter the reaction mixture to remove the catalyst, concentrate and purify (silica gel chromatography, eluting with 5:95 to 10:90 2 M ammonia in methanol:DCM) to give the title compound (889 mg, 43%).
Name
1-benzhydryl-3-(tert-butyl-dimethylsilanyloxy)-azetidine
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.946 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Reactant of Route 3
Reactant of Route 3
3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Reactant of Route 4
Reactant of Route 4
3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Reactant of Route 5
3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Reactant of Route 6
3-[(tert-Butyldimethylsilanyl)oxy]azetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.